N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-14-4-2-11(3-5-14)15-17-8-13(9-18-15)19-16(20)12-6-7-22-10-12/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCOVJNZAJRMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and 4-methoxybenzaldehyde.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under appropriate conditions to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Data Table: Key Features of Selected Analogues
Biological Activity
N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. The compound integrates a pyrimidine ring with a thiophene moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features:
- Pyrimidine Ring : Contributes to nucleic acid interactions.
- Thiophene Ring : Enhances electronic properties and biological interactions.
- Methoxyphenyl Group : Imparts lipophilicity, aiding in membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This was evidenced by its ability to reduce oxidative stress mediators in macrophages activated with lipopolysaccharide (LPS) .
- Anticancer Properties : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of cell proliferation pathways and induction of apoptosis .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
In Vitro Studies
A range of studies have evaluated the biological effects of this compound:
| Study Type | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes; reduced NO levels | |
| Anticancer | IC50 values against HeLa and CaCo-2 cells | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Anticancer Activity :
Q & A
Q. What experimental controls are critical in mechanistic studies?
- Methodological Answer :
- Negative Controls : Use scrambled siRNA or inactive analogs to confirm target specificity in enzyme inhibition assays .
- Kinetic Studies : Perform time-resolved fluorescence quenching to distinguish between competitive/non-competitive inhibition modes .
Contradiction Resolution & Advanced Techniques
Q. How to resolve inconsistencies in NMR peak assignments?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C signals and confirm connectivity (e.g., pyrimidine C5 to thiophene C3) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace ambiguous peaks .
Q. What advanced techniques validate supramolecular assembly in the solid state?
- Methodological Answer :
- PXRD : Compare experimental and simulated patterns to confirm phase purity .
- Thermogravimetric Analysis (TGA) : Measure thermal stability (>200°C decomposition) to infer intermolecular bonding strength .
Q. How to design a high-throughput screening (HTS) pipeline for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
